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Compound of Interest

Compound Name:
3-Bromo-4-chloro-8-

methoxyquinoline

CAS No.: 142781-92-8

Cat. No.: B186402

Get Quote

Executive Summary
3-Bromo-4-chloro-8-methoxyquinoline (CAS: 142781-92-8) is a high-value heteroaromatic

scaffold utilized primarily in the discovery of kinase inhibitors and anti-infective agents. Its

structural uniqueness lies in its orthogonal functionalization potential: the C3-bromide and C4-

chloride offer distinct reactivity profiles for sequential palladium-catalyzed cross-couplings

(Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions (

).

This guide provides a comprehensive analysis of the supply landscape, pricing tiers, and

technical synthesis pathways. Our market analysis indicates a high price variance between

catalog suppliers (

450/g) and contract manufacturing organizations (CMOs) (

150/g), driven by the availability of the critical precursor, 3-bromo-4-hydroxy-8-
methoxyquinoline.
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Chemical Profile & Specifications
Parameter Specification

Chemical Name 3-Bromo-4-chloro-8-methoxyquinoline

CAS Number 142781-92-8

Molecular Formula

Molecular Weight 272.53 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DCM, Chloroform; Low

solubility in water

Key Impurities

3-Bromo-4-hydroxy-8-methoxyquinoline

(Hydrolysis product), 5-Bromo isomer

(Regioisomer)

Storage
2-8°C, Inert atmosphere (Argon/Nitrogen),

Moisture sensitive

Supply Chain & Pricing Analysis
The procurement of 3-Bromo-4-chloro-8-methoxyquinoline is segmented into three distinct

tiers. The compound is rarely held in bulk stock by major Western catalogs due to its hydrolytic

instability (C4-Cl bond); it is typically synthesized on-demand or supplied by specialized

building block vendors.

Supplier Landscape
Primary Catalog Suppliers (High Reliability/High Cost):

BLD Pharm: Verified supplier with stock often available in Shanghai/USA warehouses.

Combi-Blocks: Frequent stock of halogenated quinolines; reliable QC data.

Sigma-Aldrich (AldrichCPR): Typically offers this via the "Rare Chemical Library" or custom

synthesis services.
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CMO/CRO Sources (Bulk/Lower Cost):

Enamine: Strong capability in quinoline synthesis; lead times of 2-4 weeks.

WuXi AppTec: Preferred for kg-scale scale-up.

Price Benchmarking (Q1 2026 Estimates)
Quantity Vendor Type

Estimated Price
Range (USD)

Lead Time

1 g Western Catalog $250 - $450 1-3 Days

1 g Asian CRO (Direct) $80 - $150 1-2 Weeks

10 g Bulk Supplier $600 - $900 2-4 Weeks

100 g Custom Synthesis $3,500 - $5,000 4-6 Weeks

Procurement Strategy: For SAR (Structure-Activity Relationship) screening, purchase 1-5g from

catalog suppliers like BLD Pharm or Combi-Blocks to ensure speed. For process development,

it is cost-effective to purchase the hydroxy precursor (CAS 1204811-42-6) and perform the final

chlorination in-house (see Section 4), reducing material costs by ~40%.

Technical Synthesis & Manufacturing
Understanding the synthesis is critical for evaluating supplier quality and managing impurities.

The core route utilizes the Gould-Jacobs reaction followed by regioselective bromination and

deoxychlorination.

Synthesis Pathway
The synthesis begins with o-anisidine (2-methoxyaniline). The critical step is the bromination of

the 4-hydroxy intermediate. Unlike 8-methoxyquinoline (which brominates at C5), the 4-hydroxy
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group directs electrophilic bromination to the C3 position.

o-Anisidine
(2-Methoxyaniline)
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Figure 1: Industrial synthesis pathway for 3-Bromo-4-chloro-8-methoxyquinoline. The

conversion of the hydroxy intermediate (Inter2) to the product is the primary cost driver and

source of impurities.

Detailed Protocol: Deoxychlorination (Step 3)
This protocol describes the conversion of the commercially available hydroxy precursor to the

final chloro-product.

Reagents:

3-Bromo-4-hydroxy-8-methoxyquinoline (1.0 eq)

Phosphorus Oxychloride (

) (5.0 eq)

Solvent: Acetonitrile (

) or neat.

Procedure:

Setup: Charge 3-Bromo-4-hydroxy-8-methoxyquinoline into a dry round-bottom flask under

atmosphere.

Addition: Add

dropwise at 0°C. (Exothermic reaction).
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Reaction: Heat the mixture to reflux (90-100°C) for 2-4 hours. Monitor by TLC/LCMS for

disappearance of the starting material (

).

Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water

with vigorous stirring. Caution: Violent hydrolysis of excess

.

Neutralization: Neutralize with saturated

or

to pH 8.

Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

.

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc)

if necessary.

Critical Quality Attribute (CQA): Ensure complete removal of acid residues. Residual

HCl/Phosphoric acid can catalyze the hydrolysis of the C4-Cl bond back to the hydroxy starting

material during storage.

Applications in Drug Discovery[1][2][3][4]
This scaffold is a "privileged structure" for designing Type I and Type II kinase inhibitors.

Orthogonal Reactivity Map
The chemical differentiation between the C3-Br and C4-Cl bonds allows for programmable

library synthesis.
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Figure 2: Chemoselectivity profile. The C4-Chlorine is highly activated for SNAr displacement

due to the electron-deficient pyridine ring, allowing sequential functionalization.

Case Study: Kinase Inhibitor Synthesis
In a typical workflow, the C4-chlorine is displaced first by an aniline (e.g., 3-chloro-4-

fluoroaniline) to install the hinge-binding motif. Subsequently, the C3-bromine is subjected to a

Suzuki coupling to install the "tail" moiety that extends into the solvent-accessible pocket.

Handling & Safety Information
Hazard Identification:

H302: Harmful if swallowed.

H315/H319: Causes skin and serious eye irritation.

Corrosivity: Potential for hydrolysis to release HCl gas if exposed to moisture.

Handling: Handle in a fume hood. Avoid contact with metals. Store under inert gas.

Spill Response: Absorb with inert material (sand/vermiculite). Do not use water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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